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Compound of Interest

Compound Name: GSK805

Cat. No.: B607864

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
selectivity of GSK805 for the Retinoid-related Orphan Receptor gamma t (RORyt) over other
ROR isoforms, supported by experimental data and detailed protocols.

GSK805 is a potent and orally bioavailable inverse agonist of the Retinoid-related Orphan
Receptor gamma t (RORVyt), a key transcription factor in the differentiation of T helper 17
(Th17) cells.[1][2][3] Th17 cells are implicated in the pathogenesis of various autoimmune and
inflammatory diseases, making RORyt a prime therapeutic target.[2] A critical aspect of the
therapeutic potential of any RORYyt inhibitor is its selectivity over the other isoforms, RORa and
ROR, which are involved in a variety of distinct physiological processes, including
development, metabolism, and circadian rhythm.[4][5][6][7] This guide provides a
comprehensive comparison of GSK805's cross-reactivity with RORa and RORJ, presenting
guantitative data, detailed experimental methodologies, and visual representations of the
relevant signaling pathways and experimental workflows.

Quantitative Analysis of GSK805 Cross-reactivity

The selectivity of GSK805 for RORyt over RORa and ROR[ has been evaluated using various
in vitro assays. The data consistently demonstrates a significant preference for RORyt.
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Potency Selectivity
Isoform Assay Type pIC50 Reference
(IC50) vs. RORyt
RORyt FRET Assay 3.98 nM 8.4 - [1]8]
Luciferase
RORa Reporter ~1.24 uM Not Reported  ~312-fold 9]
Assay
Luciferase
RORf Reporter ~1.39 uM Not Reported  ~349-fold [9]
Assay

Note: The IC50 values for RORa and ROR[ are based on data for a structurally similar
compound, TMP778, identified in the same screening that led to GSK805. The study states
that the 1IC50 for RORa and ROR[3 was roughly 100-fold higher than for RORyt, suggesting a
similar selectivity profile for GSK805.[9]

Experimental Protocols

The determination of GSK805's potency and selectivity against ROR isoforms relies on robust
and specific experimental assays. Below are detailed methodologies for two key experiments
commonly employed for this purpose.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for RORyt

This assay is designed to measure the ability of a compound to inhibit the interaction between
the RORyt ligand-binding domain (LBD) and a cofactor peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-
tagged RORyt-LBD (donor fluorophore) and a fluorescein-labeled cofactor peptide (acceptor
fluorophore). When the cofactor binds to the RORyt-LBD, the donor and acceptor are brought
into close proximity, resulting in a FRET signal. An inverse agonist like GSK805 will disrupt this
interaction, leading to a decrease in the FRET signal.[10]

Protocol:
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» Reagent Preparation:

o Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH
7.4).

o Dilute GST-RORVyt-LBD, Th-labeled anti-GST antibody, and fluorescein-labeled cofactor
peptide (e.g., a peptide derived from the steroid receptor coactivator 1, SRC1) in the
reaction buffer to the desired concentrations.

o Prepare a serial dilution of GSK805 in DMSO, followed by a further dilution in the reaction
buffer.

e Assay Procedure:
o Add a fixed volume of the GSK805 dilution to the wells of a low-volume 384-well plate.

o Add a mixture of GST-RORyt-LBD and Tb-labeled anti-GST antibody to each well and
incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-
protein binding.

o Add the fluorescein-labeled cofactor peptide to initiate the binding reaction.

o Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected
from light.

o Data Acquisition and Analysis:

o Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence
detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for
the donor).

o Calculate the ratio of the acceptor to donor fluorescence.

o Plot the fluorescence ratio against the logarithm of the GSK805 concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.
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GAL4 Luciferase Reporter Assay for ROR Isoform
Activity

This cell-based assay measures the ability of a compound to modulate the transcriptional
activity of a specific ROR isoform.

Principle: The assay utilizes a chimeric receptor consisting of the DNA-binding domain (DBD)
of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of a ROR
isoform (RORa, ROR[, or RORyt). This construct is co-transfected into host cells with a
reporter plasmid containing a luciferase gene under the control of a promoter with GAL4
upstream activating sequences (UAS). If the ROR-LBD is constitutively active, it will drive the
expression of luciferase. An inverse agonist like GSK805 will bind to the ROR-LBD and inhibit
this transcription, leading to a decrease in luciferase activity.[11]

Protocol:
¢ Cell Culture and Transfection:
o Culture a suitable host cell line (e.g., HEK293T) in appropriate media.

o Co-transfect the cells with two plasmids: one expressing the GAL4-ROR-LBD fusion
protein (for the specific isoform being tested) and a second reporter plasmid containing the
GAL4 UAS-luciferase construct. A third plasmid expressing a control reporter (e.g., Renilla
luciferase) can be included for normalization.

e Compound Treatment:

o After transfection, plate the cells into a 96-well plate.

o Prepare a serial dilution of GSK805 in the cell culture medium.

o Add the diluted GSK805 to the cells and incubate for a specified period (e.g., 24 hours).
o Luciferase Activity Measurement:

o Lyse the cells using a suitable lysis buffer.
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o Measure the firefly luciferase activity in the cell lysate using a luminometer after the
addition of a luciferase substrate.

o If a control reporter was used, measure its activity as well.
o Data Analysis:

o Normalize the firefly luciferase activity to the control reporter activity (if applicable) to
account for variations in transfection efficiency and cell number.

o Plot the normalized luciferase activity against the logarithm of the GSK805 concentration
and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the
following diagrams have been generated using Graphviz.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b607864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

RORa« Signaling RORS Signaling
@ RORB
Inhibits
RORyt Eyignaling v v
j C‘;\ﬁgﬁgfs;e) [Circadian Rhythm) G;Tza:rzgﬁr?g—g (D:\I/illjc::%ﬂna (Circadian Rhythm) (Bone Formatior)

/

Th17 Cell
Differentiation

/

IL-17 Production

Y
Autoimmunity/
Inflammation

5], (Bl M.

Click to download full resolution via product page

Figure 1: Simplified overview of ROR isoform signaling pathways.
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Experimental Workflow for Assessing Cross-reactivity

Start: Compound of Interest (GSK805)

Primary Assay:
Potency on Target Isoform (RORyt)
e.g., TR-FRET Assay

:

Secondary Assays:
Potency on Off-Target Isoforms (RORa, ROR[)
e.g., Luciferase Reporter Assays

Data Analysis:
Calculate IC50 for each isoform

Calculate Selectivity Ratios:
IC50(ROR0)/IC50(RORVt)
IC50(ROR)/IC50(RORVt)

Conclusion:
Determine Cross-reactivity Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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